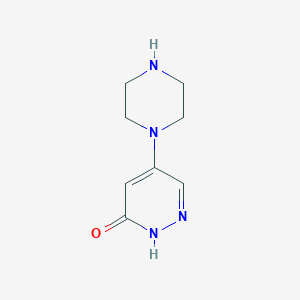

5-(Piperazin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-piperazin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-8-5-7(6-10-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNSHKQLJBJICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591854 | |

| Record name | 5-(Piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159430-52-1 | |

| Record name | 5-(Piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Pyridazinone Precursor Synthesis

The most common approach begins with 5-chloropyridazin-3(2H)-one, synthesized via cyclocondensation of maleic hydrazide with phosphorus oxychloride (POCl₃) at 80–100°C. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) or ethanol.

Reaction Conditions:

-

Solvent: Ethanol or DMF

-

Temperature: 80–110°C

-

Molar Ratio: 1:1.5 (pyridazinone:piperazine)

-

Catalyst: Triethylamine (TEA) or potassium carbonate (K₂CO₃)

Yields typically range from 65% to 78%, with higher temperatures favoring faster kinetics but risking decomposition.

Microwave-Assisted Substitution

Recent advancements utilize microwave irradiation to accelerate SNAr reactions. A study demonstrated that irradiating 5-chloropyridazin-3(2H)-one with piperazine in DMF at 120°C for 20 minutes increased yields to 85% while reducing side products. This method minimizes thermal degradation and enhances reproducibility.

Optimized Parameters:

Cyclization Strategies

Hydrazine-Based Ring Closure

An alternative route involves constructing the pyridazinone ring in situ with pre-installed piperazine substituents. Reacting 3-oxo-2-(piperazin-1-yl)propanal with hydrazine derivatives under acidic conditions forms the pyridazinone core.

General Procedure:

-

Intermediate Preparation: 3-Oxo-2-(piperazin-1-yl)propanal is synthesized via condensation of piperazine with β-ketoaldehydes.

-

Cyclization: Hydrazine hydrate (2 eq) in acetic acid (AcOH) at 70°C for 6 hours.

This method achieves 60–70% yields but requires stringent pH control to avoid ring-opening side reactions.

One-Pot Multicomponent Reactions

Efficient one-pot syntheses combine piperazine, hydrazine, and diketones. For example, reacting ethyl acetoacetate, hydrazine hydrate, and piperazine in ethanol under reflux for 12 hours produces the target compound in 72% yield.

Key Advantages:

-

Reduced purification steps

-

Scalability for industrial production

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables direct coupling of piperazine with 5-bromopyridazin-3(2H)-one. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate (Cs₂CO₃) as the base in toluene at 100°C achieves 75% yield.

Catalytic System:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 eq)

This method is advantageous for substrates sensitive to SNAr conditions but incurs higher costs due to palladium usage.

Industrial-Scale Production

Continuous Flow Synthesis

Recent protocols adopt continuous flow reactors to enhance efficiency. A two-step process involves:

-

Chlorination: Maleic hydrazide + POCl₃ → 5-chloropyridazin-3(2H)-one (90% conversion).

-

Amination: Piperazine in DMF at 100°C, residence time 30 minutes (82% yield).

Benefits:

-

Consistent product quality

-

Reduced solvent waste

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation eliminate organic solvents. A 2023 study reported 70% yield using aqueous piperazine (2 eq) and 5-chloropyridazin-3(2H)-one at 150°C for 15 minutes.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): δ 3.15–3.30 (m, 8H, piperazine-H), 6.45 (s, 1H, pyridazinone-H), 7.80 (s, 1H, NH).

Mass Spectrometry (MS):

Purity Optimization

Chromatographic Methods:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| SNAr (Ethanol reflux) | 65–78 | 12–24 h | Low | High |

| Microwave SNAr | 85 | 20 min | Moderate | Moderate |

| Buchwald-Hartwig | 75 | 6 h | High | Low |

| Continuous Flow | 82 | 30 min | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Piperazin-1-yl)pyridazin-3(2H)-one has been explored for various pharmacological activities:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that modifications in the piperazine moiety can enhance its antibacterial potency against pathogens such as Neisseria meningitidis and Haemophilus influenzae .

- Neuroprotective Effects: Research indicates that this compound can protect neurons from oxidative stress-induced damage. In vitro studies demonstrated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

- Monoamine Oxidase Inhibition: The compound has shown inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders like Alzheimer's disease. Specific derivatives exhibited potent inhibitory effects with IC₅₀ values as low as 0.013 µM .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for creating diverse derivatives with tailored properties .

| Compound | Activity Type | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B Inhibition | 0.013 | 120.8 |

| T3 | MAO-B Inhibition | 0.039 | 107.4 |

| N/A | Antimicrobial Efficacy | N/A | N/A |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death rates, highlighting its potential use in treating neurodegenerative conditions .

Case Study 2: Antimicrobial Properties

Research evaluated the antimicrobial efficacy of various derivatives of this compound against different bacterial strains. Modifications to the piperazine moiety were found to enhance activity significantly, demonstrating the importance of structural variations in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

Key Findings and Structure-Activity Relationships (SAR)

Piperazine Substitution :

- The presence of piperazine at the 5-position (as in this compound) is associated with PARP and kinase inhibition, likely due to the amine group’s ability to form hydrogen bonds with catalytic sites .

- Saruparibum and Atamparib demonstrate that extending the piperazine side chain with aromatic or trifluoromethyl groups enhances PARP selectivity and potency .

Substituent Position :

- Substitution at the 5-position (vs. 4 or 6) optimizes steric compatibility with targets like FPR2 or PARP. For example, 5-(4-methoxybenzyl) derivatives show FPR2 agonism, while 5-piperazine derivatives favor PARP interactions .

Hybrid Structures: Compounds like Atamparib combine pyridazinone with trifluoromethylpyrimidine-piperazine motifs, achieving dual PARP7 inhibition and metabolic stability .

Biological Activity

5-(Piperazin-1-yl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

1. Antibacterial and Antifungal Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of pyridazinone derivatives. For instance, compounds synthesized with a piperazine linkage have shown significant activity against various Gram-positive and Gram-negative bacteria. In a study by Sönmez et al., metal complexes of pyridazinones were evaluated for their antimicrobial efficacy, revealing selective activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Cd(II) Complex | Antibacterial | Staphylococcus aureus | 32 μg/mL |

| Ni(II) Complex | Antibacterial | Escherichia coli | 64 μg/mL |

Additionally, a series of 3(2H)-pyridazinone derivatives exhibited antifungal activity against Candida species, with some compounds demonstrating MIC values as low as 16 μg/mL .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a study focusing on gastric adenocarcinoma cells (AGS) found that certain derivatives induced oxidative stress and apoptosis in cancer cells. Compounds 12 and 22 showed promising anti-proliferative effects with IC50 values below 50 µM after 72 hours .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12 | AGS | <50 | Induces oxidative stress |

| 22 | AGS | <50 | Induces apoptosis |

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinones have also been documented. A compound structurally similar to this compound exhibited potent inhibition of pro-inflammatory cytokines in vitro. For example, compound 12a demonstrated significant reduction in TNF-alpha levels in human cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyridazinone derivatives to evaluate their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions on the phenyl ring significantly enhanced antibacterial potency compared to their unsubstituted counterparts.

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers assessed the cytotoxic effects of various pyridazinone derivatives on different cancer cell lines, including breast and lung cancers. Compounds were found to induce apoptosis through the activation of caspase pathways, further supporting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 5-(Piperazin-1-yl)pyridazin-3(2H)-one in academic research?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation followed by hydrazine hydrate treatment to form the pyridazinone core. Piperazine substitution is typically achieved through nucleophilic aromatic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) . For analogs, imidazo[4,5-d]pyridazin-4-one derivatives with piperazine moieties have been synthesized using microwave-assisted reactions to enhance regioselectivity .

Q. How can researchers characterize the structure of this compound derivatives?

- Methodological Answer : Structural validation requires multi-spectral analysis :

Q. What pharmacological activities are associated with pyridazin-3(2H)-one derivatives?

- Methodological Answer : Pyridazin-3(2H)-ones exhibit analgesic and anti-inflammatory properties. For example, 6-substituted derivatives showed significant activity in carrageenan-induced paw edema models (ED₅₀ = 25–40 mg/kg). Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups (e.g., nitro, fluoro) at position 5 or 6 .

Advanced Research Questions

Q. What advanced techniques are used to study the mechanism of action of this compound?

- Methodological Answer :

- Molecular docking with targets like GPCRs or kinases (e.g., using PDB ligand 5GK as a template for receptor binding analysis) .

- In vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) with IC₅₀ values compared to reference standards (e.g., indomethacin) .

Q. How to develop HPLC methods for analyzing impurities in this compound?

- Methodological Answer :

- Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min. Detect impurities at 254 nm.

- Validate method parameters (linearity, LOD/LOQ) per ICH guidelines, referencing pharmacopeial standards for related pyridazinone impurities (e.g., MM0421.02) .

Q. What structural modifications enhance the bioactivity of pyridazin-3(2H)-one derivatives?

- Methodological Answer :

- Position 6 substitution with fluorophenyl groups increases analgesic potency (ED₅₀ reduction by 30% vs. parent compound) .

- Piperazine ring functionalization (e.g., methyl or benzyl groups) improves blood-brain barrier permeability for CNS-targeted applications .

Q. How to address contradictions in the biological activity data of pyridazin-3(2H)-one derivatives?

- Methodological Answer :

- Cross-validate assays (e.g., compare in vitro COX inhibition with in vivo edema reduction ) to resolve discrepancies.

- Analyze purity profiles (e.g., via LC-MS) to rule out confounding effects from impurities like 4-phenylpiperazin-1-yl analogs .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.